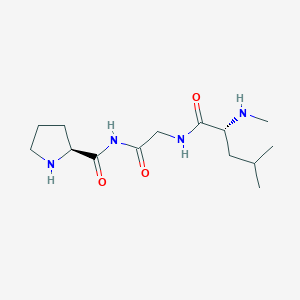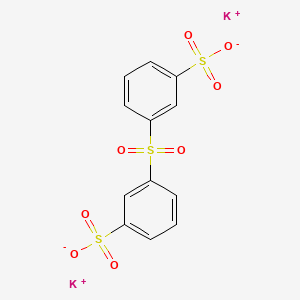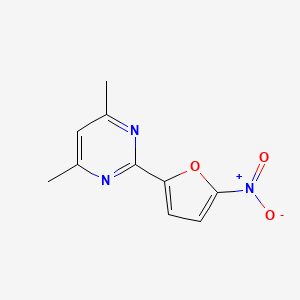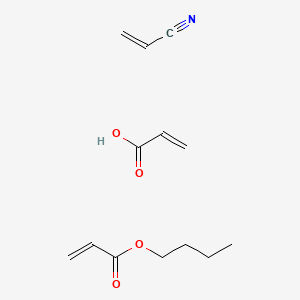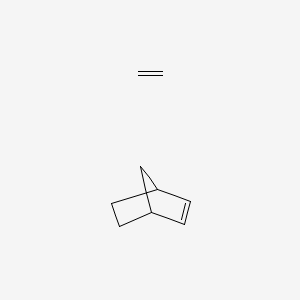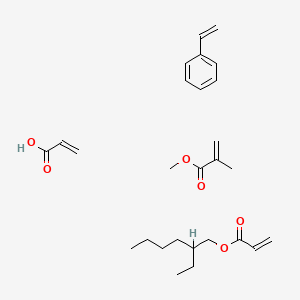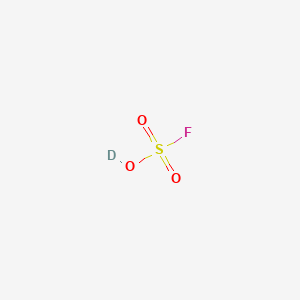![molecular formula C13H14O2 B1616336 [(E)-3-phenylprop-2-enyl] 2-methylprop-2-enoate CAS No. 31736-34-2](/img/structure/B1616336.png)
[(E)-3-phenylprop-2-enyl] 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylprop-2-enyl 2-methylprop-2-enoate, also known as cinnamyl methacrylate, is a chemical compound with the molecular formula C13H14O2. It is a colorless to pale yellow liquid with a sweet, floral aroma. This compound is widely used in the fragrance industry due to its pleasant scent. In addition to its use in fragrances, cinnamyl methacrylate has also been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of [(E)-3-phenylprop-2-enyl] 2-methylprop-2-enoate methacrylate is not well understood. However, it is thought to act through the formation of covalent bonds with other molecules, such as proteins and nucleic acids. This can lead to changes in the structure and function of these molecules, which may have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Cinnamyl methacrylate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
Cinnamyl methacrylate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, there are also some limitations to its use. It can be difficult to dissolve in some solvents, which can limit its use in certain applications. It also has a relatively short shelf life, which can make it difficult to store for extended periods of time.
Future Directions
There are several future directions for research on [(E)-3-phenylprop-2-enyl] 2-methylprop-2-enoate methacrylate. One area of interest is the development of new materials and coatings based on this compound. These materials could have applications in a wide range of industries, including aerospace, electronics, and biomedical engineering.
Another area of interest is the development of new drug delivery systems based on this compound methacrylate hydrogels. These systems could be used to deliver drugs to specific tissues or organs, improving the efficacy and safety of drug treatments.
Finally, there is also potential for the use of this compound methacrylate in the development of new medical devices and implants. Its biocompatibility and low toxicity make it a promising candidate for use in these applications.
Scientific Research Applications
Cinnamyl methacrylate has been studied for its potential applications in a variety of scientific fields, including materials science, polymer chemistry, and biomedicine. In materials science, [(E)-3-phenylprop-2-enyl] 2-methylprop-2-enoate methacrylate has been used as a monomer for the synthesis of polymer films and coatings. These materials have been shown to have excellent mechanical properties, as well as high thermal stability and chemical resistance.
In polymer chemistry, this compound methacrylate has been used as a crosslinking agent for the synthesis of hydrogels. These hydrogels have been studied for their potential applications in drug delivery and tissue engineering.
In biomedicine, this compound methacrylate has been studied for its potential as a biomaterial for use in medical devices and implants. It has been shown to have good biocompatibility and low toxicity, making it a promising candidate for use in these applications.
properties
CAS RN |
31736-34-2 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H14O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9H,1,10H2,2H3/b9-6+ |
InChI Key |
QJAIDMRTITZOLC-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=C)C(=O)OC/C=C/C1=CC=CC=C1 |
SMILES |
CC(=C)C(=O)OCC=CC1=CC=CC=C1 |
Canonical SMILES |
CC(=C)C(=O)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



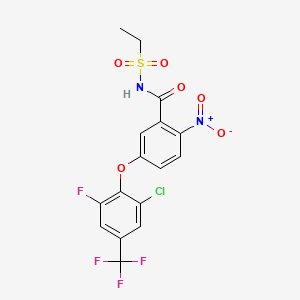
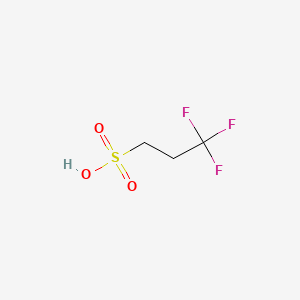
![Benzoic acid, 2-[(isocyanatosulfonyl)methyl]-, methyl ester](/img/structure/B1616260.png)
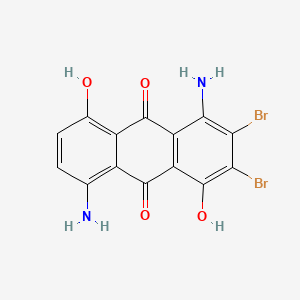
![3-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonate](/img/structure/B1616263.png)
